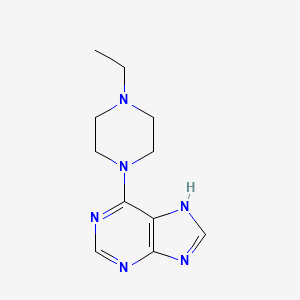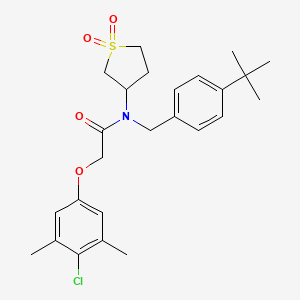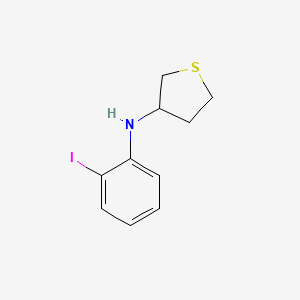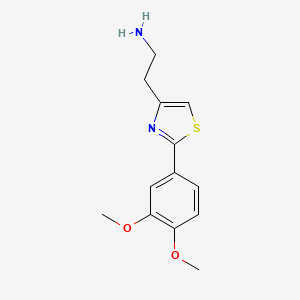)amine](/img/structure/B15097195.png)
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl](2-chloro(3-pyridyl))amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonyl group attached to a dimethoxy-methylphenyl ring and a chloro-pyridyl amine group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the 2,5-dimethoxy-4-methylphenyl sulfonyl chloride. This intermediate is then reacted with 2-chloro-3-pyridylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
(2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the chloro-pyridyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2,5-Dimethoxy-4-methylphenyl)sulfonylsulfane
- (2,5-Dimethoxy-4-methylphenyl)sulfonylamine
Uniqueness
(2,5-Dimethoxy-4-methylphenyl)sulfonyl)amine is unique due to the presence of both the sulfonyl and chloro-pyridyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C14H15ClN2O4S |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O4S/c1-9-7-12(21-3)13(8-11(9)20-2)22(18,19)17-10-5-4-6-16-14(10)15/h4-8,17H,1-3H3 |
Clave InChI |
QAFFVPKNEQBKAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=C(N=CC=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B15097118.png)
![3-Cyclopentyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097125.png)
![3-amino-1-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B15097131.png)



![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B15097156.png)

![3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B15097179.png)

![Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B15097193.png)

![4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15097207.png)
